molecular formula C30H22N6Na2O8S2 B13809706 Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate CAS No. 85631-84-1

Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate

Cat. No.: B13809706
CAS No.: 85631-84-1
M. Wt: 704.6 g/mol
InChI Key: GFPVMBUNOPQPPV-UHFFFAOYSA-L
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Description

Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate involves multiple steps of azo coupling reactions. The process typically starts with the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its intense coloration. The molecular targets include aromatic rings and phenolic groups, which interact through π-π stacking and hydrogen bonding. The pathways involved in its action include electron transfer and resonance stabilization, which enhance its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate
  • Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)anthraquinone-2-sulphonate

Uniqueness

Compared to similar compounds, Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate stands out due to its unique structural arrangement, which provides enhanced stability and a broader range of applications. Its ability to form stable complexes and its intense coloration make it particularly valuable in industrial and research settings.

Properties

CAS No.

85631-84-1

Molecular Formula

C30H22N6Na2O8S2

Molecular Weight

704.6 g/mol

IUPAC Name

disodium;4-[[2,4-dihydroxy-5-[[3-methyl-4-[(2-methyl-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C30H24N6O8S2.2Na/c1-17-7-9-20(45(39,40)41)14-25(17)34-32-23-10-8-19(13-18(23)2)31-35-26-15-27(29(38)16-28(26)37)36-33-24-11-12-30(46(42,43)44)22-6-4-3-5-21(22)24;;/h3-16,37-38H,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

GFPVMBUNOPQPPV-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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